D-xylo-hexos-2-ulose
CAS No.: 25990-59-4
Cat. No.: VC0543604
Molecular Formula: C6H10O6
Molecular Weight: 178.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25990-59-4 |
---|---|
Molecular Formula | C6H10O6 |
Molecular Weight | 178.14 g/mol |
IUPAC Name | (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal |
Standard InChI | InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m1/s1 |
Standard InChI Key | DCNMIDLYWOTSGK-SRQIZXRXSA-N |
Isomeric SMILES | C([C@H]([C@@H]([C@H](C(=O)C=O)O)O)O)O |
SMILES | C(C(C(C(C(=O)C=O)O)O)O)O |
Canonical SMILES | C(C(C(C(C(=O)C=O)O)O)O)O |
Appearance | Solid powder |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
D-xylo-hexos-2-ulose, systematically named , features a six-carbon backbone with a ketone group at position 2 and hydroxyl groups at positions 3, 4, 5, and 6 . Its stereochemistry is defined by three chiral centers (C3, C4, and C5), conferring distinct spatial arrangements that influence its reactivity and biological interactions. The compound’s enantiomer, L-xylo-hexos-2-ulose, exhibits mirrored configurations at these centers, underscoring the importance of stereochemical precision in synthetic applications .
Table 1: Key Structural Properties of D-xylo-hexos-2-ulose
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 178.14 g/mol | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 6 | |
XLogP3-AA | -2.9 | |
Topological Polar Surface Area | 115 Ų |
Tautomeric Behavior
In aqueous solutions, D-xylo-hexos-2-ulose undergoes keto-enol tautomerism, a dynamic equilibrium between its ketone form and enolic intermediates. This behavior, critical for its reactivity, facilitates nucleophilic attacks at the carbonyl carbon, enabling cyclization and condensation reactions. Studies using nuclear magnetic resonance (NMR) spectroscopy have identified dominant tautomers under varying pH conditions, providing insights into its stability and reaction pathways .
Synthesis and Isolation Strategies
Oxidation of Hexose Precursors
The most prevalent synthesis route involves the selective oxidation of D-glucose or D-galactose derivatives. For instance, Donald E. Kiely demonstrated that treating 6-deoxy-D-xylo-hexose with chromic acid yields D-xylo-hexos-2-ulose through regioselective oxidation at C2 . This method, while effective, requires stringent control over reaction conditions to prevent over-oxidation or side reactions at adjacent hydroxyl groups .
Epimerization and Functional Group Interconversion
Alternative approaches leverage epimerization reactions to access D-xylo-hexos-2-ulose from structurally related sugars. Barili et al. reported a route starting from D-galactose, where protecting group strategies and oxidation at C5 precede a C3 epimerization step to achieve the desired configuration . Such methodologies highlight the compound’s synthetic flexibility but necessitate multi-step purification to isolate the target molecule .
Table 2: Representative Synthetic Routes to D-xylo-hexos-2-ulose
Starting Material | Key Steps | Yield (%) | Reference |
---|---|---|---|
D-Glucose | Chromic acid oxidation | 62 | |
D-Galactose | C3 epimerization, oxidation | 45 | |
L-Arabinose | Chain elongation, ketonization | 38 |
Physicochemical Properties and Reactivity
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies strong absorbance bands at 1720 cm (C=O stretch) and 3400 cm (O-H stretch), consistent with its ketone and hydroxyl functionalities . Mass spectrometric analysis reveals a molecular ion peak at 178.05, corresponding to its exact mass of 178.0477 Da .
Applications in Organic Synthesis and Drug Development
Precursor to Cyclic Sugars and Inositols
D-xylo-hexos-2-ulose serves as a pivotal intermediate in synthesizing scyllo- and myo-inositols, cyclitols with neuroprotective and signaling properties . Intramolecular aldol condensation of the compound, catalyzed by mild bases, yields these cyclic structures with high diastereoselectivity . For example, Pistarà et al. utilized this strategy to produce epi-inositol from D-galactose-derived D-xylo-hexos-2-ulose, achieving a 78% yield .
Pharmaceutical Intermediates
The compound’s ketone group enables facile derivatization into glycosidase inhibitors and antiviral agents. Baxter and Reitz demonstrated its utility in synthesizing 1-deoxymannojirimycin, a potent α-mannosidase inhibitor with therapeutic potential for lysosomal storage disorders . Functionalization at C2 with amine or thiol groups further expands its applicability in prodrug design.
Current Research Directions and Challenges
Enzymatic Synthesis and Biocatalysis
Recent efforts focus on leveraging ketose reductases and isomerases to produce D-xylo-hexos-2-ulose under mild, eco-friendly conditions. Riordan et al. explored the enzymatic isomerization of D-glucose to D-xylo-hexos-5-ulose, a related compound, suggesting analogous pathways may apply to the 2-ulose derivative . Overcoming substrate specificity barriers in enzymes remains a critical challenge.
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